molecular formula C17H16Cl2N4O B11489911 9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11489911
M. Wt: 363.2 g/mol
InChI Key: ARYUAWVTXLHDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound belonging to the class of triazoloquinazolinones. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazolinone moiety, and is substituted with a 3,4-dichlorophenyl group and two methyl groups. This structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dichloroaniline with dimedone and 3-amino-1,2,4-triazole in the presence of acetic acid as both solvent and catalyst . This reaction proceeds through a multi-component reaction mechanism, which is advantageous due to its efficiency and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the quinazolinone moiety, potentially altering the compound’s biological activity.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

9-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell death through apoptosis . The molecular pathways involved include the mitochondrial apoptotic pathway, where the compound up-regulates pro-apoptotic proteins and down-regulates anti-apoptotic proteins .

Comparison with Similar Compounds

Similar compounds to 9-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE include other triazoloquinazolinones and triazolothiadiazoles. These compounds share structural similarities but differ in their substituents and specific biological activities. For instance:

Properties

Molecular Formula

C17H16Cl2N4O

Molecular Weight

363.2 g/mol

IUPAC Name

9-(3,4-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H16Cl2N4O/c1-17(2)6-12-14(13(24)7-17)15(23-16(22-12)20-8-21-23)9-3-4-10(18)11(19)5-9/h3-5,8,15H,6-7H2,1-2H3,(H,20,21,22)

InChI Key

ARYUAWVTXLHDIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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